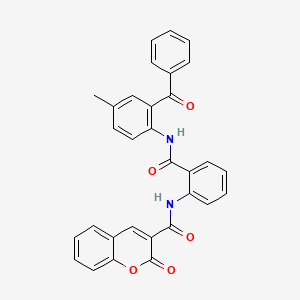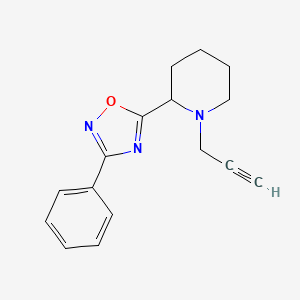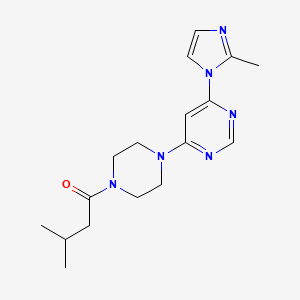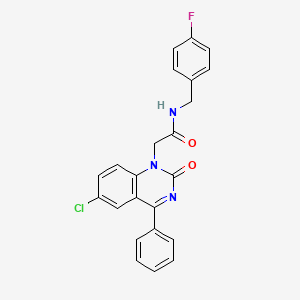
N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research into chromene derivatives and their synthesis, molecular structures, chemical reactions, physical and chemical properties, is vast due to their broad spectrum of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
A study discusses the synthesis of 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide and its potential in overcoming cancer chemoresistance through the inhibition of angiogenesis and P-glycoprotein efflux pump activity (Mudududdla et al., 2015).
Molecular Structure Analysis
The molecular structure and polymorphism of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been studied, revealing details about their crystallization and anti-rotamer conformation about the C-N bond (Reis et al., 2013).
Chemical Reactions and Properties
Investigations into novel copper(II), cobalt(II), and nickel(II) complexes with chromene derivatives demonstrate their synthesis, structure, and spectroscopic studies, highlighting their potential for electrochemical applications (Myannik et al., 2018).
Physical Properties Analysis
The crystal structure and physical properties of benzochromene derivatives have been explored, with findings indicating their significant potential for inducing caspase-dependent apoptosis in colorectal cancer cell lines (Ahagh et al., 2019).
Chemical Properties Analysis
A study on the reaction of push-pull enaminoketones and in situ generated ortho-quinone methides offers insights into the synthesis of 3-acyl-4H-chromenes, demonstrating the versatility and reactivity of these compounds (Lukashenko et al., 2017).
Wissenschaftliche Forschungsanwendungen
Crystallographic Insights
Studies on the crystal structures of related chromene derivatives highlight their planar molecular conformations and anti configurations, which are essential for understanding the compound's interactions at the molecular level (Gomes et al., 2015).
Synthesis Methodologies
Research on the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives reveals efficient, environmentally friendly methodologies for creating chromene derivatives, indicating potential for broad application in chemical synthesis (Pouramiri et al., 2017).
Antibacterial Evaluation
The antibacterial effects of chromene derivatives against Gram-negative and Gram-positive bacteria suggest their potential as novel antimicrobial agents, which is critical for addressing antibiotic resistance (Subbareddy & Sumathi, 2017).
Chemosensing Applications
Chromene derivatives have been evaluated as highly selective chemosensors for ions like Cu^2+ and H_2PO_4^−, demonstrating their utility in environmental monitoring and diagnostics (Meng et al., 2018).
Material Science
Research into semiaromatic polyamides containing chromene units explores their properties and applications in materials science, particularly in improving composite materials' thermal and mechanical performance (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N2O5/c1-19-15-16-26(23(17-19)28(34)20-9-3-2-4-10-20)33-29(35)22-12-6-7-13-25(22)32-30(36)24-18-21-11-5-8-14-27(21)38-31(24)37/h2-18H,1H3,(H,32,36)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPZOXSIDKSHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-2-methylpropanamide](/img/structure/B2482306.png)
![[3-(Diethylamino)phenyl]methanol](/img/structure/B2482310.png)
![6-(3-chlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2482313.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482314.png)
![N-(2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482315.png)

![3-(((3-(4-Ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2482318.png)

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2482320.png)

![3-(2,6-Difluorophenyl)-4-[(4-methylphenoxy)methyl]-1,3-thiazole-2-thione](/img/structure/B2482322.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2482328.png)
